molecular formula C7H12ClN3O B2681534 1-Amino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride CAS No. 2416236-45-6

1-Amino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride

Cat. No. B2681534
CAS RN: 2416236-45-6
M. Wt: 189.64
InChI Key: BRXARUGTCROZDQ-UHFFFAOYSA-N
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Description

Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

Pyrrolopyrazine derivatives can be synthesized through various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Chemical Reactions and Derivatives

Chemical reactions involving 1-Amino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride and its derivatives have been extensively studied, highlighting their versatility in synthesizing various heterocyclic compounds. For instance, reactions with ketenethioacetals have been shown to yield pyrrolo and pyrazino derivatives, showcasing the compound's utility in producing structurally diverse heterocycles. Such reactions are instrumental in developing novel compounds with potential applications in medicinal chemistry and material science (Ueno et al., 1974).

Optoelectronic Materials

The synthesis and investigation of dipyrrolopyrazine derivatives have demonstrated their significant optical and thermal properties, making them promising candidates for organic optoelectronic materials. These materials could be crucial for advancing technologies in solar cells, organic light-emitting diodes (OLEDs), and other optoelectronic devices, indicating the broader impact of research on pyrrolopyrazinone derivatives in material science (Meti et al., 2017).

Synthesis of Chiral Derivatives

The synthesis of chiral 1-(1H-pyrrole) derivatives from primary amines with an epimerizable center has showcased the compound's utility in producing enantiomerically pure substances. These methodologies are crucial for the pharmaceutical industry, where the chirality of a compound can significantly affect its efficacy and safety (Jefford et al., 1996).

Advanced Synthesis Techniques

Innovative synthesis techniques have enabled the creation of pyrrolotriazepine derivatives and highlighted the unexpected formation of pyrrolopyrazinone as a major product in certain reactions. These findings offer insights into reaction mechanisms and provide new pathways for synthesizing complex heterocyclic structures, which are essential for developing new drugs and other functional materials (Menges et al., 2013).

properties

IUPAC Name

1-amino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c8-7-5-2-1-3-10(5)6(11)4-9-7;/h5H,1-4H2,(H2,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLJEHOLNYILSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=NCC(=O)N2C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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